molecular formula C15H12N2O4 B2816213 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol CAS No. 476608-78-3

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol

Cat. No.: B2816213
CAS No.: 476608-78-3
M. Wt: 284.271
InChI Key: HRFJVJQXZPFJSX-UHFFFAOYSA-N
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Description

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by a benzene ring substituted with a pyrazole ring and a phenoxy group, along with three hydroxyl groups on the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol typically involves multiple steps. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then coupled with phenol derivatives under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of nitro groups would produce amines.

Scientific Research Applications

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenoxy group and three hydroxyl groups on the benzene ring makes 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(4-phenoxy-1H-pyrazol-5-yl)benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c18-11-7-6-10(14(19)15(11)20)13-12(8-16-17-13)21-9-4-2-1-3-5-9/h1-8,18-20H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFJVJQXZPFJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C(=C(C=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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